9-Nonadecyne

Description

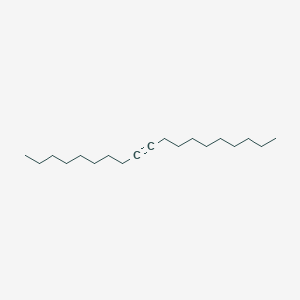

Structure

3D Structure

Properties

IUPAC Name |

nonadec-9-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFQREHYTRZXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623579 | |

| Record name | Nonadec-9-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106073-69-2 | |

| Record name | Nonadec-9-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 9 Nonadecyne

Established Synthetic Routes to 9-Nonadecyne

Established routes to alkynes include dehydrohalogenation of alkyl halides and alkylation of terminal alkynes numberanalytics.com. For internal alkynes like this compound, strategies must facilitate the formation of the triple bond away from the chain ends.

Coupling Reactions in this compound Synthesis

Coupling reactions are significant for forming carbon-carbon bonds, including the construction of alkynes. Metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are widely used for coupling terminal alkynes with aryl or vinyl halides mdpi.com. While this compound is an internal alkyne, related coupling strategies might be adapted or employed in a sequence starting from smaller alkyne precursors. For instance, the Sonogashira reaction establishes C-C bonds via palladium-catalyzed coupling of terminal alkynes with aryl halides mdpi.com. Although direct application to this compound synthesis would require specific precursors, the principle of using metal-catalyzed coupling to form alkyne bonds is relevant.

Another approach could involve the coupling of two hydrocarbon chains, one containing a terminal alkyne and the other a suitable electrophile, followed by potential functional group transformations to arrive at the internal alkyne.

Catalytic Approaches to this compound Formation

Catalysts play a crucial role in many alkyne synthesis methods, enhancing efficiency and selectivity numberanalytics.com. Transition metal catalysts, particularly those based on palladium and copper, are prevalent in coupling reactions used to form C-C triple bonds mdpi.com. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click chemistry reaction involving alkynes numberanalytics.com. While CuAAC forms triazoles, the use of copper catalysis highlights the importance of metal catalysts in alkyne chemistry.

Metal-free conditions for alkyne cyclization have also been explored, often involving base- or acid-catalyzed, radical, or electrophilic processes chim.it. These alternative catalytic approaches align with green chemistry principles by avoiding transition metals chim.it.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is critical to achieving high yields and purity in organic synthesis. Factors such as temperature, pressure, solvent choice, catalyst loading, and reactant stoichiometry significantly influence reaction efficiency beilstein-journals.orgrsc.org.

While specific optimization studies for this compound were not extensively detailed in the search results, general principles of reaction optimization for alkyne synthesis apply. For instance, studies on optimizing biodiesel synthesis catalyzed by supported catalysts highlight the impact of parameters like packed bed height, molar ratio, and flow rate on conversion efficiency mdpi.com. Similarly, optimizing peptide synthesis has involved data-driven approaches and tuning parameters like residence time, stoichiometry, and catalyst loading to maximize yield rsc.orgamidetech.com. Applying these principles to this compound synthesis would involve systematically investigating the effect of various reaction parameters on the yield and selectivity of the desired product.

Advanced Synthetic Strategies for this compound

Advanced synthetic strategies aim for greater control over the reaction outcome, including stereochemistry, and increasingly incorporate sustainable practices.

Stereoselective Synthesis Considerations

Stereoselective synthesis is crucial when the position of substituents around a functional group matters. While this compound is an internal alkyne and does not exhibit E/Z isomerism like alkenes, stereochemical control can be relevant in the synthesis of precursors or in subsequent transformations of the alkyne.

Stereoselective alkyne transformations are an active area of research rsc.org. For example, stereodivergent functionalization of alkynes can lead to either Z or E alkenes through controlled reduction methods, such as Lindlar hydrogenation for Z-alkenes and aluminum hydride reduction for E-alkenes rsc.org. Although this compound itself doesn't have stereoisomers related to the triple bond, the stereochemical outcome of reactions used to construct or modify the nonadecyne backbone could be a consideration in a multi-step synthesis.

Chemical Reactivity and Transformation Mechanisms of 9 Nonadecyne

Reactivity Profile of the Internal Alkyne Moiety in 9-Nonadecyne

Internal alkynes, such as this compound, are characterized by a carbon-carbon triple bond substituted with alkyl or aryl groups on both sides. This triple bond consists of one sigma bond and two pi bonds. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2 or sp3 hybridized carbons, leading to a slight polarization of the C-C triple bond.

Compared to terminal alkynes, internal alkynes are generally less acidic as they lack the terminal hydrogen atom. wikipedia.org However, the pi electron density of the triple bond makes alkynes susceptible to electrophilic addition reactions. msu.educhemistrytalk.org While additions to alkynes are typically less exothermic than additions to alkenes, the reaction rate can be slower. msu.edu Electrophilic additions to internal alkynes can sometimes lead to mixtures of products if the alkyne is unsymmetrical. msu.educhemistrytalk.org

Internal alkynes can undergo hydration reactions, typically catalyzed by strong acids or mercuric ions, leading to the formation of ketones. msu.educhemistrytalk.orgleah4sci.com For unsymmetrical internal alkynes like this compound, hydration can potentially yield two isomeric ketones depending on the regioselectivity of water addition. msu.edu Hydrogenation of internal alkynes can selectively produce cis-alkenes using catalysts like the Lindlar catalyst, or trans-alkenes using reducing agents like sodium in liquid ammonia. libretexts.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are powerful synthetic tools for forming new carbon-carbon bonds between two different molecular fragments, often catalyzed by transition metals. wikipedia.orgsigmaaldrich.com Alkynes are valuable partners in various cross-coupling methodologies.

Sonogashira Coupling and Analogous Reactions of this compound

The Sonogashira coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orggold-chemistry.orglibretexts.org While this compound is an internal alkyne and does not possess a terminal hydrogen required for the standard Sonogashira reaction with aryl or vinyl halides, modified or analogous cross-coupling reactions involving internal alkynes are possible.

Research indicates that internal alkynes can participate in various metal-catalyzed coupling reactions. For instance, palladium-catalyzed cross-coupling of terminal alkynes with fluoroarenes can afford internal alkynes. organic-chemistry.org While direct examples of this compound in Sonogashira coupling with aryl/vinyl halides are limited due to its internal nature, its alkyne moiety can be activated or functionalized to participate in analogous coupling processes. The Sonogashira reaction itself has broad applications in synthesizing complex molecules, pharmaceuticals, and materials. wikipedia.orggold-chemistry.orglibretexts.orgbyjus.com

Mechanistic Elucidation of Catalytic Cross-Couplings of this compound

The mechanism of palladium-catalyzed cross-coupling reactions, including variations that might involve internal alkynes, generally involves a catalytic cycle typically consisting of oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgbeilstein-journals.org

In a typical palladium-catalyzed cross-coupling:

Oxidative Addition: A low-valent palladium catalyst (e.g., Pd(0)) undergoes oxidative addition with an organic halide (like an aryl or vinyl halide), increasing the palladium oxidation state to +2 and forming a Pd-C bond. wikipedia.orgwikipedia.orgyoutube.com

Transmetalation: The organic group from the alkyne component (or a modified alkyne species) is transferred to the palladium center, often facilitated by a co-catalyst like copper in the case of traditional Sonogashira coupling with terminal alkynes. wikipedia.orgbyjus.comyoutube.com

Reductive Elimination: The two organic fragments on the palladium center combine to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its lower oxidation state, completing the catalytic cycle. wikipedia.orgwikipedia.orgyoutube.com

For internal alkynes like this compound, participation in such cycles would likely require specific reaction conditions or catalyst systems designed to activate the internal triple bond for transmetalation or other coupling pathways. Mechanistic studies often involve identifying intermediates and understanding the energy barriers of each step through experimental techniques and computational methods. rsc.orguzh.chnih.gov

Polymerization and Oligomerization of this compound

Alkynes can undergo polymerization and oligomerization reactions to form conjugated polymers and smaller oligomers. nih.govmdpi.comresearchgate.net The polymerization of alkynes can be initiated by various catalysts and conditions.

Controlled Polymerization Techniques

Controlled polymerization techniques aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and specific architectures. While much research on controlled polymerization focuses on vinyl monomers, progress has been made in the controlled polymerization of alkynes, including internal alkynes. nih.govmdpi.comacs.org

Studies have shown that certain transition metal catalysts, such as (arylimido)niobium(V)-alkylidene complexes, can mediate the living metathesis polymerization of internal alkynes, including those structurally related to this compound (e.g., 2-hexyne, 3-hexyne). acs.org Living polymerization allows for controlled chain growth and the synthesis of polymers with predictable properties. acs.orgmdpi.comnih.gov Multicomponent polymerizations involving activated internal alkynes have also been developed to synthesize structurally regulated and sequence-controlled polyheterocycles. nih.govmdpi.comscut.edu.cn

Polymerization Mechanism Studies

The mechanisms of alkyne polymerization vary depending on the catalyst and reaction conditions. Chain-growth polymerization, which involves the sequential addition of monomer units to a growing polymer chain, is a common mechanism. ichtj.waw.plfujifilm.combyjus.com

For transition metal-catalyzed alkyne polymerization, mechanisms often involve insertion of the alkyne monomer into a metal-carbon bond. In the case of alkyne metathesis polymerization catalyzed by metal alkylidene complexes, the reaction proceeds via a [2+2] cycloaddition between the alkyne and the metal alkylidene, followed by cycloreversion to form a new metal alkylidene and a repeat unit of the polymer chain. acs.org

Other polymerization mechanisms, such as radical polymerization or step-growth polymerization, can also be relevant depending on the specific alkyne monomer and initiator system. ichtj.waw.plfujifilm.combyjus.commdpi.com Mechanistic studies in alkyne polymerization aim to understand the initiation, propagation, and termination steps to control the polymer structure and properties. fujifilm.commdpi.com

While specific detailed mechanistic studies focusing solely on the polymerization of this compound are not extensively documented in the provided search results, the principles and mechanisms established for the polymerization of other internal alkynes provide a strong basis for understanding its potential polymerization behavior.

This compound (C₁₉H₃₆) is a long-chain internal alkyne characterized by a triple bond located at the ninth carbon position. Alkynes, including internal alkynes like this compound, are valuable building blocks in organic synthesis due to the reactivity of their carbon-carbon triple bond. This triple bond can undergo various transformations, particularly addition reactions, leading to the formation of diverse functional groups and carbon skeletons.

Derivative Synthesis and Structural Diversification of 9 Nonadecyne

Synthesis of Halogenated 9-Nonadecyne Derivatives

Halogenated derivatives of alkynes are important intermediates for further functionalization reactions, such as coupling reactions or nucleophilic substitutions. The synthesis of halogenated this compound derivatives typically involves the introduction of halogen atoms onto the carbon chain, often in the vicinity of or adjacent to the triple bond.

Specific synthetic routes for 9-bromo-nonadecyne are not explicitly detailed in the provided search results. However, general methods for preparing halogenated hydrocarbons that can lead to alkynes often involve dehydrohalogenation of suitable halides. vdoc.pub For example, dehydrohalogenation of vicinal dihalides or geminal dihalides using strong bases like sodium amide or ethanolic alkali can yield alkynes. vdoc.publibretexts.org A patent mentions the use of 1-bromo-2-nonadecyne in a reaction, suggesting that brominated nonadecynes are known compounds and can be synthesized, potentially through methods involving bromination followed by elimination or direct functionalization of a nonadecyne precursor. googleapis.com

Similar to 9-bromo-nonadecyne, specific synthetic procedures for 9-chloro-nonadecyne are not directly available in the search results. General methods for synthesizing halogenated hydrocarbons, including chlorinated ones, often involve halogenation or dehydrohalogenation reactions. vdoc.pubgoogle.com The synthesis of chloroalkynes can be achieved through the reaction of acetylides with halogenoalkanes or by dehydrohalogenation of chlorinated alkanes or alkenes. vdoc.pub

Exploration of Homologous Alkyne Series in Relation to this compound

Studying homologous alkyne series, where the carbon chain length varies while the alkyne functional group position or type is similar, provides insights into how chain length influences chemical properties and reactivity.

The reactivity of alkynes is influenced by factors such as the position of the triple bond (terminal vs. internal) and the surrounding hydrocarbon chain. While a direct comparative study of the reactivity of this compound with a series of different chain length internal alkynes is not detailed, general principles of alkyne reactivity can be considered. Alkynes, in general, undergo addition reactions due to the presence of pi bonds. reb.rwwou.edu The reactivity of alkynes compared to alkenes can vary depending on the specific reaction; in some cases, alkynes are less reactive towards electrophilic addition due to the sp hybridization of the carbon atoms and the tighter hold on pi electrons. msu.eduyoutube.comlibretexts.org However, in reactions like hydrogenation or acid-base reactions (for terminal alkynes), alkynes can be more reactive. libretexts.orgmsu.eduquora.com The long hydrocarbon chain in this compound can influence its physical properties, such as solubility and melting point, which in turn can affect reaction conditions and rates in homogeneous systems.

The synthesis of structural analogues of this compound involves modifying the carbon chain length, the position of the triple bond, or introducing other functional groups. These modifications can significantly modulate the physical and chemical properties of the resulting compounds. For instance, the length of hydrocarbon chains is known to affect properties like melting point, boiling point, and solubility. foodb.cawikipedia.orgchemeo.com Introducing different functional groups or altering the position of the alkyne can change the molecule's polarity, steric profile, and specific reactivity towards various reagents. The synthesis of such analogues is a common strategy in chemistry to explore structure-property relationships and to develop compounds with tailored characteristics for specific applications. beilstein-journals.orgnih.govmdpi.com

Functionalization of this compound into Novel Architectures

The triple bond of this compound serves as a reactive site for various functionalization reactions, enabling its incorporation into more complex molecular architectures, including polymers and functional materials. Alkynes can participate in a range of reactions, such as cycloaddition reactions (like the Huisgen cycloaddition or "click chemistry"), polymerization, and reactions involving organometallic reagents. nih.gov

For example, alkynes can undergo addition polymerization to form polymers with repeating units derived from the alkyne monomer. reb.rwmsu.edubyjus.com The long hydrocarbon chain of this compound can impart specific properties, such as flexibility or hydrophobicity, to polymers derived from it. Research has shown that polymers synthesized using long-chain alkynes can exhibit unique rheological properties. Furthermore, the alkyne moiety can be used to graft this compound onto surfaces or other molecules, creating functionalized materials. For instance, this compound groups have been used to functionalize single-walled carbon nanotubes, leading to improved solubility and processability. researchgate.netrice.edu This functionalization allows for the dispersion of these modified nanotubes in various solvents and their potential use in composite materials or electronic devices. researchgate.net The functionalization of alkynes can also involve reactions that lead to the formation of cyclic structures or the incorporation of heteroatoms, expanding the diversity of accessible architectures.

Data Table: Properties of Related Hydrocarbons

While specific data for this compound derivatives were not extensively found, data for related hydrocarbons illustrate how chain length affects physical properties.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | State at 25°C |

| Nonadecane | C₁₉H₄₀ | 268.52 wikipedia.orgchemeo.com | 32 wikipedia.org | 330 wikipedia.org | Solid wikipedia.org |

| 9-Nonadecene | C₁₉H₃₈ | 266.50 nih.gov | - | - | Liquid? |

| This compound | C₁₉H₃₆ | 266.51 | - | - | Liquid? |

Detailed Research Findings:

Research highlights the utility of alkyne functionalization for creating novel materials. Functionalization of single-walled carbon nanotubes with this compound has been shown to significantly increase their solubility in strong acids, roughly doubling it compared to butyl-functionalized nanotubes. researchgate.netrice.edu This improved solubility is attributed to the presence of the this compound groups on the nanotube sidewalls, which aids in de-bundling and stabilizing the dispersion. researchgate.net This demonstrates the potential of incorporating the this compound structure into composite materials and for facilitating the processing of nanomaterials.

Incorporation into Macrocyclic Systems

Macrocycles, defined as ring systems containing 12 or more atoms, are prevalent structural motifs in numerous bioactive molecules and are attractive targets in diversity-oriented synthesis nih.govrug.nlsymeres.com. The incorporation of alkyne units, such as that found in this compound, into macrocyclic structures can be achieved through various synthetic strategies.

While general methods for macrocyclization exist, such as oxidative ring expansion or multicomponent reactions, the specific incorporation of this compound would involve reactions that utilize the alkyne functionality nih.govrug.nlsymeres.com. Transition-metal-catalyzed coupling reactions, such as Sonogashira coupling, are particularly useful for synthesizing complex organic molecules and could potentially be employed to incorporate this compound into macrocyclic frameworks by reacting the alkyne with suitable partners containing complementary functional groups like aryl or vinyl halides .

The synthesis of macrocycles often faces challenges related to ring size and the precise arrangement of reactive groups in acyclic precursors nih.govsymeres.com. However, successful strategies have been developed that overcome these limitations, sometimes involving step-wise approaches or the use of templating effects nih.govmdpi.com. Although direct examples of this compound incorporation into macrocycles were not extensively detailed in the search results, the principles of alkyne functionalization and macrocyclization strategies suggest its potential as a building block for creating novel macrocyclic architectures.

Synthesis of Complex Polyynes Incorporating this compound

Polyynes are linear carbon chains characterized by alternating triple and single bonds nih.govresearchgate.net. These structures have attracted significant interest due to their unique electronic and mechanical properties researchgate.net. The synthesis of complex polyynes, particularly longer chains, presents challenges due to their inherent reactivity and instability nih.govresearchgate.net.

This compound, with its terminal alkyne unit (if considered in a modular synthesis approach where it's coupled with other alkyne-containing units) or internal alkyne, could serve as a component in constructing longer polyyne systems. Traditional synthetic strategies for assembling polyyne frameworks often rely on metal-catalyzed oxidative acetylenic homo- and heterocoupling reactions researchgate.net.

Recent advances in polyyne synthesis have explored methods to stabilize these reactive structures, including supramolecular encapsulation within macrocycles to form rotaxanes d-nb.infonih.gov. Masked alkyne equivalents, such as those coordinated to cobalt carbonyl complexes, have also been employed to facilitate the synthesis of longer polyynes by temporarily protecting the reactive triple bonds d-nb.infonih.gov. While the direct use of this compound in the synthesis of extremely long, carbyne-like polyynes was not explicitly detailed, the methodologies developed for polyyne synthesis, particularly coupling reactions and strategies for handling reactive alkyne intermediates, are relevant to incorporating units like this compound into extended conjugated systems. The synthesis of polyynes with varying lengths and end-capping groups is a common strategy to enhance their stability nih.govresearchgate.net.

Applications of 9 Nonadecyne in Advanced Materials Science and Nanotechnology

Functionalization of Carbon Nanomaterials with 9-Nonadecyne

The inherent insolubility and tendency of carbon nanotubes (CNTs) to aggregate pose significant challenges for their processing and integration into various applications. Covalent sidewall functionalization has emerged as an effective strategy to enhance the solubility and dispersibility of single-walled carbon nanotubes (SWNTs). researchgate.netingentaconnect.comnih.gov this compound has been explored as a functionalizing agent for SWNTs to address these limitations.

Covalent Sidewall Functionalization of Single-Walled Carbon Nanotubes (SWNTs) with this compound

Covalent sidewall functionalization involves the formation of stable chemical bonds between the functionalizing molecule and the carbon atoms on the nanotube surface. This process alters the electronic and structural properties of the SWNTs. nih.govrsc.org In the context of this compound, this functionalization typically involves the addition of the alkyne group to the π-system of the nanotube sidewall. Studies have shown that this compound can be effectively attached to the sidewalls of SWNTs. researchgate.netingentaconnect.comnih.gov

Impact of this compound Functionalization on SWNT Dispersion Characteristics

Functionalization with this compound has a notable impact on the dispersion characteristics of SWNTs. Pristine SWNTs exhibit poor solubility in most common solvents due to strong van der Waals interactions that lead to bundling. researchgate.netingentaconnect.comnih.govbeilstein-journals.org The addition of this compound groups to the sidewalls increases the interaction between the nanotubes and the solvent, thereby improving their solubility and dispersion. researchgate.netingentaconnect.comnih.gov Compared to functionalization with shorter alkyl chains like butyl groups, this compound functionalization has been shown to significantly enhance the solubility of SWNTs in strong acids, roughly doubling it in 102% sulfuric acid in the isotropic phase. researchgate.netingentaconnect.comnih.gov Improved dispersion is crucial for processing SWNTs into homogeneous composites, coatings, and fibers. researchgate.netingentaconnect.comnih.gov

Rheological Studies of this compound-Functionalized SWNT Dispersions

Rheology, the study of the flow and deformation of matter, provides valuable insights into the behavior of functionalized SWNT dispersions. Viscosity measurements, particularly in dilute solutions, are sensitive indicators of the degree of de-bundling and the stability of the dispersions. researchgate.netingentaconnect.comnih.gov Rheological studies comparing pristine and this compound-functionalized SWNTs reveal that the functionalization promotes de-bundling and stabilizes the tubes. researchgate.netingentaconnect.comnih.gov The phase behavior and rheology of 9-nonadecylated SWNTs show parallels with pristine SWNTs, but with the advantage of higher solubility, making them easier to process. researchgate.netingentaconnect.comnih.gov The rheological response of CNT-based materials is critical for selecting appropriate processing conditions for forming uniform and stable products. taylorfrancis.com

De-bundling Mechanisms in SWNTs Induced by this compound Functionalization

The de-bundling of SWNTs upon functionalization with this compound is primarily attributed to the disruption of the strong inter-tube van der Waals forces by the grafted long alkyl chains. beilstein-journals.org The presence of the bulky this compound groups on the nanotube sidewalls creates steric repulsion between individual nanotubes, counteracting the attractive forces that cause bundling. This leads to a more homogeneous dispersion of individual or smaller bundles of SWNTs in the solvent. nih.gov The increased solubility observed in solvents like sulfuric acid is a direct consequence of this enhanced de-bundling and improved interaction with the solvent molecules. researchgate.netingentaconnect.comnih.gov

Mechanochemical Functionalization of Silicon Surfaces with this compound

Mechanochemical methods, which utilize mechanical forces to induce chemical reactions, offer a route to functionalize surfaces, including silicon. Applying shear forces to silicon metal in the presence of organic molecules can lead to the formation of functionalized silicon nanoparticles. google.comgoogleapis.com this compound has been identified as a potential reactant in such mechanochemical processes for functionalizing silicon. google.com

Formation of Alkyl-Functionalized Silicon Nanoparticles

Mechanochemical functionalization of silicon metal in the presence of an alkyne like this compound can result in the formation of alkyl-functionalized silicon nanoparticles. google.com The process typically involves applying sufficient shear forces to the silicon, which exposes reactive silicon radicals on the surface. google.comgoogleapis.com These radicals can then react with the alkyne, leading to the covalent attachment of the alkyl chain derived from this compound to the silicon surface. google.comgoogleapis.com This method can yield a plurality of silicon nanoparticles carrying an alkyl-functionalization. google.comgoogleapis.com The resulting alkyl-functionalized silicon nanoparticles can exhibit altered surface properties and potentially new functionalities. capes.gov.brnih.govrsc.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5364436 |

| Sulfuric Acid | 1118 |

Data Tables

Based on the search results, a comparative data point on solubility enhancement can be presented:

| Functionalizing Group | Solvent | Approximate Solubility Enhancement (relative to pristine SWNTs) |

| Butyl | 102% Sulfuric Acid | Marginal Increase |

| This compound | 102% Sulfuric Acid | Roughly Doubles |

Understanding Radical Reaction Pathways on Silicon Surfaces

The functionalization of silicon surfaces with organic molecules is a critical area in materials science and nanotechnology, enabling the creation of hybrid structures with tailored properties for applications ranging from electronics to sensing sigmaaldrich.comwayne.edu. Radical reaction pathways play a significant role in achieving stable covalent attachment of organic moieties to silicon surfaces, particularly hydrogen-terminated silicon (H-Si) sigmaaldrich.comtdl.org. The H-Si surface, typically prepared by wet chemical etching, offers a suitable platform for subsequent functionalization sigmaaldrich.comtdl.org.

The reaction between organic molecules, such as alkynes, and H-terminated silicon surfaces can be initiated by various methods, including thermal, photochemical, or radical initiators sigmaaldrich.com. These processes often proceed via a radical chain mechanism sigmaaldrich.com. An initial silicon radical (dangling bond) on the surface reacts with the organic molecule, forming a Si-C covalent bond and generating a carbon-centered radical sigmaaldrich.com. This carbon radical can then propagate the chain reaction sigmaaldrich.com.

While the radical chain mechanism is understood, the initiation step, which generates the initial silicon radical, is a subject of ongoing research sigmaaldrich.com. For thermal reactions, trace oxygen is a potential initiator sigmaaldrich.com. In photochemical reactions, the photolysis of organic molecules, such as alkenes, can produce alkyl radicals that initiate the reaction with Si-H bonds sigmaaldrich.com.

Alkynes, including this compound, can participate in hydrosilylation reactions on silicon surfaces wayne.edu. Lewis acid-mediated hydrosilylation of alkynes on non-oxidized hydride-terminated porous silicon has been shown to derivatize the surface with alkenyl functionalities wayne.edu. This reaction can protect and stabilize porous silicon surfaces from degradation while preserving their valuable material properties like high porosity, surface area, and photoluminescence wayne.edu. Studies using techniques like FTIR and NMR spectroscopy have provided evidence for the covalent attachment of organic functionalities to silicon surfaces via silicon-carbon bonds wayne.edu.

Understanding these radical reaction pathways is crucial for controlling the density, uniformity, and stability of organic layers on silicon surfaces, which in turn dictates the performance of the resulting hybrid materials and nanostructures.

Development of Hybrid Organic-Inorganic Materials Incorporating this compound

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities not present in the individual constituents mdpi.comrsc.orgmdpi.com. These materials can be broadly classified based on the nature of the interaction between the organic and inorganic phases: Class I hybrids involve weak interactions like Van der Waals forces or hydrogen bonding, while Class II hybrids feature strong chemical bonds between the components rsc.orgfrontiersin.org.

The incorporation of organic molecules like this compound into hybrid materials can impart specific characteristics, such as altered surface properties (e.g., hydrophobicity) or enhanced mechanical strength . This compound, with its long hydrocarbon chain and terminal alkyne group, offers potential for covalent attachment to inorganic frameworks or integration into organic matrices.

Research has explored the use of this compound in functionalizing carbon nanotubes (CNTs), which are key inorganic components in many advanced materials and nanocomposites researchgate.netresearchgate.netmdpi.com. Functionalization of CNTs can improve their solubility and processability, facilitating their dispersion in various matrices researchgate.netresearchgate.netingentaconnect.comnih.gov. For instance, 9-nonadecynated single-walled carbon nanotubes (SWNTs) have shown improved solubility in strong acids compared to pristine or butylated SWNTs researchgate.netresearchgate.netingentaconnect.comnih.gov. This enhanced solubility is attributed to the covalent sidewall functionalization, which helps to de-bundle and stabilize the nanotubes researchgate.netresearchgate.netingentaconnect.comnih.gov.

The development of hybrid materials incorporating this compound involves careful consideration of the interaction between the organic molecule and the inorganic phase to achieve desired material properties.

Design Principles for this compound-Based Composites

Designing hybrid organic-inorganic composites incorporating this compound involves several key principles aimed at controlling the material's structure and properties. A primary principle is ensuring homogeneous dispersion of the components, especially when dealing with nanoscale inorganic fillers like carbon nanotubes researchgate.net. The inherent tendency of nanomaterials to aggregate can hinder the achievement of desired composite properties researchgate.net. Functionalization of the inorganic component with molecules like this compound is a common strategy to improve dispersion by increasing compatibility with the organic matrix and reducing inter-nanotube interactions researchgate.netresearchgate.netingentaconnect.comnih.gov.

The choice of the organic matrix is also a critical design consideration. Polymers are frequently used as the matrix in composites, and their interaction with the functionalized inorganic filler dictates the composite's processability and final properties mdpi.comunsw.edu.au. The length and nature of the organic chain in this compound can influence its compatibility with different polymer matrices, affecting dispersion and interfacial interactions.

Furthermore, the concentration of this compound-functionalized inorganic filler in the composite needs to be optimized. While increasing filler content can enhance certain properties, it can also lead to increased viscosity and processing difficulties, as well as potential aggregation if dispersion is not ideal researchgate.net.

Enhanced Material Performance Through this compound Incorporation

The incorporation of this compound into hybrid organic-inorganic materials, particularly composites utilizing carbon nanotubes, has demonstrated the potential for enhancing material performance. One significant area of improvement is the processability of the inorganic component. As mentioned earlier, functionalization with this compound has been shown to significantly improve the solubility and dispersion of single-walled carbon nanotubes in strong acids researchgate.netresearchgate.netingentaconnect.comnih.gov. This enhanced dispersibility is crucial for creating homogeneous composite materials, which is a prerequisite for achieving optimal performance researchgate.net. The ability to achieve better dispersion can lead to more effective de-bundling of nanotubes, making them easier to process into advanced materials like coatings and fibers researchgate.net.

Beyond processability, the incorporation of this compound can contribute to enhanced material properties. While specific detailed research findings on the direct impact of this compound incorporation on the mechanical, electrical, or thermal properties of composites are not extensively detailed in the provided search results beyond improved solubility and potential for enhanced mechanical strength , the general principles of composite science suggest potential benefits.

In polymer nanocomposites, the homogeneous dispersion of reinforcing nanoparticles like functionalized CNTs can lead to improvements in mechanical strength, stiffness, thermal conductivity, and electrical conductivity mdpi.comcam.ac.uk. The strong interfacial interaction facilitated by covalent functionalization with molecules like this compound ensures efficient load transfer from the polymer matrix to the high-strength CNTs, thereby enhancing the composite's mechanical performance researchgate.net.

The long hydrocarbon chain of this compound could also influence the thermal properties and hydrophobicity of the resulting hybrid material . While not explicitly detailed for this compound in the search results, similar functionalizations with long alkyl chains have been shown to affect these properties in other material systems.

The research on this compound functionalized SWNTs highlights a quantitative improvement in solubility.

Table 1: Solubility of Functionalized SWNTs in 102% Sulfuric Acid

| Functionalization | Relative Solubility Increase |

| Butyl groups | Marginally increased |

| This compound groups | Roughly doubles |

This data, derived from studies comparing different functionalizations, indicates that this compound is particularly effective in enhancing the solubility of SWNTs, which is a critical factor for their processing and subsequent incorporation into high-performance composites researchgate.netresearchgate.netingentaconnect.comnih.gov.

Advanced Spectroscopic and Analytical Characterization of 9 Nonadecyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 9-Nonadecyne. omicsonline.orgweebly.comsemanticscholar.orgjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular skeleton and the chemical environment of each atom.

For this compound (C₁₉H₃₆), which possesses a symmetrical structure with a triple bond at the C-9 position, the NMR spectra are relatively straightforward.

¹³C NMR: The carbon spectrum will show distinct signals for the sp-hybridized alkyne carbons and the various sp³-hybridized carbons of the two octyl chains. Due to the molecule's symmetry, carbons equidistant from the central triple bond are chemically equivalent and will produce a single signal. The alkyne carbons typically resonate in a characteristic downfield region (δ 65-90 ppm).

¹H NMR: The proton spectrum will not show the characteristic signal for a terminal alkyne (≡C-H) around δ 2.5-3.0 ppm, confirming its internal nature. libretexts.org The protons on the carbons adjacent to the triple bond (propargylic protons at C-8 and C-11) will have a characteristic chemical shift, typically around δ 2.1-2.2 ppm. The remaining methylene (B1212753) (-(CH₂)₇-) and terminal methyl (-CH₃) protons of the alkyl chains will appear as complex, overlapping multiplets in the upfield region (δ 0.8-1.5 ppm).

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | ¹H Multiplicity |

| C-1, C-19 | ~14.1 | ~0.88 | Triplet (t) |

| C-2, C-18 | ~22.7 | ~1.27 | Multiplet (m) |

| C-3, C-17 | ~31.9 | ~1.27 | Multiplet (m) |

| C-4, C-16 | ~29.1 | ~1.27 | Multiplet (m) |

| C-5, C-15 | ~29.2 | ~1.27 | Multiplet (m) |

| C-6, C-14 | ~28.9 | ~1.38 | Multiplet (m) |

| C-7, C-13 | ~31.5 | ~1.49 | Multiplet (m) |

| C-8, C-12 | ~19.1 | ~2.14 | Triplet (t) |

| C-9, C-11 | ~80.5 | - | - |

| C-10 | ~80.5 | - | - |

Predicted NMR data based on standard chemical shift values for long-chain internal alkynes.

Vibrational Spectroscopy (IR and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying functional groups. kurouskilab.comuci.edudtic.mil

The most significant feature in the vibrational spectrum of an alkyne is the C≡C triple bond stretching vibration.

IR Spectroscopy: The C≡C stretching frequency for internal alkynes appears in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.comjove.com However, for a symmetrical or nearly symmetrical internal alkyne like this compound, the change in dipole moment during the C≡C stretching vibration is very small. Consequently, the corresponding absorption band in the IR spectrum is typically very weak and can sometimes be completely absent. libretexts.orgquimicaorganica.org The absence of a strong band near 3300 cm⁻¹ (characteristic of a ≡C-H stretch) confirms the internal nature of the alkyne. orgchemboulder.comjove.com

Raman Spectroscopy: In contrast to IR, the C≡C stretch in symmetrical alkynes often produces a strong and easily identifiable signal in the Raman spectrum. researchgate.net This is because the polarizability of the triple bond changes significantly during the vibration, a key requirement for a Raman-active mode. Therefore, Raman spectroscopy is a particularly valuable tool for confirming the presence of the triple bond in molecules like this compound. The signal for internal alkynes typically appears around 2200-2300 cm⁻¹. researchgate.net

| Vibrational Mode | Technique | Characteristic Frequency Range (cm⁻¹) | Expected Intensity for this compound |

| C≡C Stretch | IR | 2100-2260 | Very Weak or Absent |

| C≡C Stretch | Raman | 2200-2300 | Strong |

| sp³ C-H Stretch | IR & Raman | 2850-3000 | Strong |

| CH₂ Bend (Scissoring) | IR & Raman | ~1465 | Medium |

In situ and operando spectroscopy are powerful methodologies used to study chemical reactions as they occur in real-time under actual reaction conditions. reddit.comchemcatbio.orgornl.govresearchgate.net In situ refers to analyzing the sample in its reaction environment, while operando (a subset of in situ) involves simultaneous measurement of catalytic activity or reaction products. reddit.commatthey.com

While specific operando studies on this compound are not widely documented, these techniques are broadly applicable to understanding its reactivity. For instance, in a catalytic hydrogenation reaction converting this compound to 9-Nonadecene and subsequently to Nonadecane, in situ IR or Raman spectroscopy could be employed.

By monitoring the characteristic vibrational frequencies, researchers can track the disappearance of the alkyne C≡C signal (~2230 cm⁻¹ in Raman) and the appearance of the alkene C=C signal (~1650 cm⁻¹). This allows for the real-time determination of reaction kinetics, the identification of transient intermediate species adsorbed on the catalyst surface, and the elucidation of reaction mechanisms. chemcatbio.orgresearchgate.net Such studies provide critical insights into catalyst performance and deactivation pathways. chemcatbio.org

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. labmanager.comyoutube.com It is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures, such as petroleum fractions or products of organic synthesis. labmanager.com

In a GC-MS analysis, the mixture is first separated on a GC column. As each component, such as this compound, elutes from the column at a specific retention time, it enters the mass spectrometer. labmanager.comyoutube.com There, it is ionized (typically by electron ionization), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, can be compared against spectral libraries (like the NIST library) for positive identification. scione.com For long-chain hydrocarbons, the fragmentation pattern often involves a series of losses of alkyl fragments. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass.

For this compound, the molecular formula is C₁₉H₃₆. Using the precise masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da), the theoretical monoisotopic mass can be calculated.

Calculation of Exact Mass for C₁₉H₃₆:

(19 × 12.000000) + (36 × 1.007825) = 228.000000 + 36.2817 = 264.2817 Da

An HRMS measurement yielding a mass very close to 264.2817 would unequivocally confirm the elemental formula of this compound, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Electronic Spectroscopy (UV-Vis-NIR) in Solution and Dispersions

Electronic spectroscopy, particularly in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is a fundamental technique for probing the electronic transitions within a molecule. For this compound, an internal alkyne with a carbon-carbon triple bond not in conjugation with other π-systems, the primary electronic absorption occurs at wavelengths below 200 nm in the far-UV region. libretexts.org This transition, typically a π → π* transition, is high in energy and falls outside the range of standard laboratory UV-Vis spectrophotometers.

The utility of UV-Vis spectroscopy becomes significant when this compound is derivatized to include chromophoric groups. The introduction of conjugated systems, such as aromatic rings or polyenes, adjacent to the alkyne functionality drastically lowers the energy of the π → π* transition. This shift brings the maximum absorbance (λ_max) into the accessible UV-Vis range (200-800 nm). libretexts.orgresearchgate.net The extent of this red shift (bathochromic shift) correlates with the length of the conjugated system, allowing for the tunable design of molecules with specific optical properties. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com

In the context of dispersions, this compound and its derivatives can be used to functionalize nanomaterials, such as gold nanoparticles (AuNPs). nih.govnih.govhiyka.com The electronic spectrum of these functionalized nanoparticle dispersions is often dominated by the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles. However, changes in the LSPR peak's position and intensity upon functionalization can be monitored by UV-Vis spectroscopy to confirm the successful attachment of the alkyne derivatives to the nanoparticle surface. hiyka.comacs.org

Table 1: Typical UV-Vis Absorption Ranges for Alkyne Systems

| Alkyne Type | Example Structure | Typical λ_max Range (nm) | Transition Type |

|---|---|---|---|

| Isolated Internal Alkyne (e.g., this compound) | R-C≡C-R' | < 200 | π → π |

| Conjugated Enyne | C=C-C≡C | ~220 - 240 | π → π |

| Aryl Alkyne | Ar-C≡C-R | ~240 - 300 | π → π |

| Diaryl Alkyne | Ar-C≡C-Ar' | ~280 - 350 | π → π |

X-ray Diffraction (XRD) for Crystalline Derivatives and Structure Validation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. ub.edunih.gov For derivatives of this compound that can be grown into single crystals of sufficient quality, single-crystal XRD analysis provides unambiguous validation of the molecular structure. msu.edu

The analysis of the diffraction pattern yields a detailed electron density map of the unit cell, the smallest repeating unit of the crystal lattice. nih.gov From this map, the exact positions of individual atoms can be determined, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. This is crucial for confirming the connectivity of the molecule, verifying the stereochemistry of any chiral centers, and characterizing the geometry of the alkyne group, which is expected to be linear with bond angles of approximately 180°. wikipedia.org

Furthermore, XRD reveals how molecules pack together in the solid state, providing insight into intermolecular forces such as van der Waals interactions, and in the case of more complex derivatives, hydrogen bonding or π-π stacking. researchgate.net This information is vital for understanding the material's bulk properties. For polycrystalline samples, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phases present by comparing the obtained diffractogram to known patterns. mdpi.com

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Crystallographic Parameter | Information Provided | Example Value (Hypothetical for a this compound Derivative) |

|---|---|---|

| Chemical Formula | Elemental composition of the unit cell | C₁₉H₃₆O₂ |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry operations within the unit cell | P2₁/c |

| Unit Cell Dimensions (a, b, c, β) | Size and shape of the unit cell | a = 5.5 Å, b = 7.8 Å, c = 40.1 Å, β = 92.5° |

| Volume (V) | Volume of the unit cell | 1720 ų |

| R-factor | Agreement between experimental and calculated structure factors | 0.045 |

Microscopic Imaging Techniques for Functionalized Materials

Microscopy provides direct visualization of materials on micrometer to nanometer scales. For materials functionalized with this compound, techniques such as polarized light microscopy and electron microscopy are indispensable for characterizing morphology, structure, and organization.

Polarized Light Microscopy (PLM) is a powerful technique for studying optically anisotropic materials, which are materials that exhibit birefringence—the property of having a refractive index that depends on the polarization and propagation direction of light. nasa.govwikipedia.org It is particularly useful for analyzing dispersions of crystalline or liquid crystalline materials derived from this compound.

When a dispersion containing anisotropic particles is viewed between two crossed polarizers, the birefringent particles appear bright against a dark background, allowing for their easy detection and characterization. mccrone.com PLM can be used to assess the size, shape, and aggregation state of crystalline derivatives of this compound in a liquid medium. For derivatives that form liquid crystal phases, PLM can identify the specific mesophase (e.g., nematic, smectic) by the characteristic optical textures observed. mdpi.com This analysis is critical for applications involving self-assembling materials where the long alkyl chains of this compound can drive the formation of ordered structures.

Table 3: Analysis of Dispersions using Polarized Light Microscopy

| Observable Property | Description | Information Gained for this compound Derivatives |

|---|---|---|

| Birefringence | The splitting of a light ray into two orthogonally polarized rays. | Confirms the presence of crystalline or liquid crystalline order in dispersed particles. |

| Extinction | The orientation at which a birefringent sample appears dark. | Provides information on the orientation of molecules within the crystal lattice. |

| Optical Textures | Characteristic patterns observed for liquid crystal phases. | Identifies the type of liquid crystalline phase (e.g., smectic, nematic). |

| Morphology | The shape and size of the observed particles. | Characterizes the habit of crystals or the shape of liquid crystal domains (tactoids). |

Electron microscopy (EM) techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for the characterization of nanomaterials at high resolution. azooptics.comyoutube.com When this compound is used to functionalize or create nanostructures, EM provides direct evidence of their morphology, size distribution, and assembly.

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over a surface to create an image. It is primarily used to visualize the surface topography and morphology of materials. For materials functionalized with this compound derivatives, SEM can reveal the structure of films, fibers, or larger aggregates on the micrometer scale.

Transmission Electron Microscopy (TEM): TEM passes a beam of electrons through an ultrathin specimen to form an image. youtube.com It offers much higher spatial resolution than SEM and is the method of choice for characterizing individual nanoparticles. researchgate.net If this compound is used to coat nanoparticles, TEM can measure the particle core size and size distribution. nih.gov High-Resolution TEM (HRTEM) can even resolve the atomic lattice of crystalline nanoparticles, providing structural information at the nanoscale. researchgate.net

These techniques are critical for confirming the successful synthesis of alkyne-functionalized nanomaterials and understanding how the functionalization affects their physical characteristics. nih.govhiyka.com

Table 4: Comparison of Electron Microscopy Techniques for Nanomaterial Characterization

| Technique | Primary Information | Resolution | Application to this compound Functionalized Materials |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, composition | ~1-20 nm | Imaging of surface features on films or large aggregates of functionalized materials. |

| Transmission Electron Microscopy (TEM) | Particle size, shape, morphology, dispersion | <1 nm | Determining the size and shape of nanoparticles functionalized with this compound. |

| High-Resolution TEM (HRTEM) | Crystal structure, lattice defects | ~0.1 nm | Visualizing the crystal lattice of metallic or semiconductor nanoparticles. |

Theoretical and Computational Studies of 9 Nonadecyne

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental approaches used to study the electronic structure and reactivity of molecules northwestern.eduuclouvain.bewikipedia.orgscispace.comscholars.directmdpi.comreddit.comresearchgate.netarxiv.orgfrontiersin.org. These methods aim to solve the electronic Schrödinger equation, providing information about the distribution of electrons, energy levels, and molecular orbitals northwestern.eduuclouvain.bescholars.direct. This information is crucial for understanding a molecule's chemical behavior, including its potential reaction pathways and stability.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum mechanical modeling method in chemistry and materials science due to its balance of accuracy and computational cost wikipedia.orgscispace.commdpi.comresearchgate.netugent.benih.govosti.gov. It focuses on the electron density of a system rather than the complex many-electron wavefunction, making it computationally more efficient for larger molecules wikipedia.orgscispace.com. DFT can be applied to calculate various properties relevant to 9-Nonadecyne, such as its optimized molecular geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, which provides an indication of its reactivity nih.gov. Conceptual DFT further derives reactivity descriptors like electronegativity, hardness, and Fukui functions to understand reactive sites and chemical selectivity nih.govpku.edu.cn. While specific DFT studies on the electronic structure and reactivity of this compound were not found in detail, DFT principles are applicable to characterizing the alkyne functional group and the long hydrocarbon chain present in this compound.

Ab Initio Methods in this compound Research

Ab initio methods are a class of quantum chemistry techniques that are based directly on theoretical principles, using only physical constants and the number and positions of electrons and nuclei as input arxiv.orgresearchgate.netaps.orgjos.ac.cn. These methods, such as Hartree-Fock and post-Hartree-Fock methods, aim to provide more accurate solutions to the electronic Schrödinger equation compared to empirical or semi-empirical methods researchgate.netaps.org. While computationally more demanding, ab initio calculations can offer a rigorous description of a molecule's electronic structure and properties researchgate.netaps.org. For a molecule like this compound, ab initio methods could be used to provide a high-level description of the electronic distribution around the triple bond and the effects of the long alkyl chain. Studies on other systems demonstrate the use of ab initio methods for investigating electronic structure and reactivity aps.orgarxiv.orgrsc.org.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time lammps.orgyoutube.comebsco.comnih.gov. By simulating the forces and motions governing molecular interactions, MD can provide insights into the dynamic behavior of molecules in various environments youtube.comebsco.comnih.gov. For this compound, MD simulations can be valuable for understanding its conformational flexibility, its interactions with other molecules, and its behavior in different phases.

Solvent Effects on this compound Behavior

Solvent effects play a significant role in determining the behavior and reactivity of molecules in solution northwestern.edursc.orgnptel.ac.indovepress.comnih.gov. MD simulations are a powerful tool to explicitly model the interactions between solute molecules, such as this compound, and solvent molecules rsc.orgdovepress.comnih.gov. These simulations can reveal how the solvent environment influences the conformation, diffusion, and aggregation of this compound molecules. Studies on other molecular systems highlight the importance of MD simulations in dissecting solvent effects on molecular properties and interactions northwestern.edursc.orgdovepress.comnih.gov. While specific MD studies detailing solvent effects solely on this compound were not extensively found, the principles of modeling solute-solvent interactions using MD are directly applicable.

Interactions with Material Surfaces (e.g., Carbon Nanotubes)

Investigating the interactions between molecules and material surfaces is crucial in various fields, including materials science and nanotechnology pku.edu.cnresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov. MD simulations can be employed to model the adsorption, diffusion, and orientation of molecules on surfaces researchgate.netmdpi.commdpi.comnih.gov. In the context of this compound, MD simulations could be used to study its interactions with surfaces like carbon nanotubes (CNTs). One search result indicates that adding this compound groups to single-walled carbon nanotubes (SWNTs) can increase their solubility in strong acids and influence their de-bundling, suggesting interactions between the nonadecyne moiety and the CNT surface scholars.directresearchgate.net. MD simulations could provide a detailed, atomistic view of these interactions, including the nature and strength of the forces involved, and how they affect the dispersion and stability of CNTs functionalized with this compound. Studies on the interaction of other molecules with carbon nanotubes using MD demonstrate the feasibility and utility of this approach researchgate.netmdpi.comnih.gov.

Computational Modeling of Reaction Mechanisms

Computational modeling is widely used to investigate the mechanisms of chemical reactions by exploring the potential energy surface and identifying transition states and intermediates nih.govosti.govlammps.orgebsco.comsmu.edunih.govrsc.orgmdpi.comchemrxiv.org. Methods like DFT and ab initio calculations, often combined with reaction path finding algorithms, can help elucidate the step-by-step process of a chemical transformation, calculate activation energies, and predict reaction rates nih.govosti.govsmu.edunih.govrsc.orgmdpi.com. While a specific computational study detailing the reaction mechanism of a reaction involving this compound was not prominently found, the general methodologies are applicable. For instance, if this compound undergoes a reaction (e.g., hydrogenation as mentioned in one search result rsc.org), computational modeling could be used to map the reaction pathway, determine the energetics of different steps, and understand the factors influencing the reaction outcome. This involves locating stable structures (reactants, products, intermediates) and the transition states connecting them smu.edunih.gov.

Energy Landscape Mapping for Polymerization Pathways

The concept of an energy landscape is used to describe the potential energy surface of a molecular system as a function of its structural coordinates. github.io Mapping the energy landscape for the polymerization pathways of this compound involves identifying the various possible structures (monomers, intermediates, transition states, and polymer chains) and their relative energies. This helps in understanding the thermodynamics and kinetics of the polymerization process. For alkynes, polymerization can lead to conjugated polymer chains. Computational studies using techniques like molecular dynamics simulations and quantum chemical calculations can explore different polymerization mechanisms (e.g., Ziegler-Natta polymerization, metathesis polymerization) and map the energy changes involved as monomer units of this compound add to a growing polymer chain. gerit-brandenburg.dersc.org While direct studies on the energy landscape mapping specifically for this compound polymerization were not prominent in the search results, the application of these computational techniques to understand the polymerization of other alkyne monomers provides a strong theoretical framework. The complexity of the energy landscape for polymers arises from the many possible conformations and interactions within the long chains. gerit-brandenburg.deresearchgate.net

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the identification and characterization of compounds and in the interpretation of experimental spectra. idosr.org For this compound, predicting its vibrational and electronic spectroscopic signatures is valuable.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, using methods like DFT, allows for the prediction of infrared (IR) and Raman spectra. idosr.orgarxiv.org These calculations determine the normal modes of vibration for a molecule and their corresponding frequencies and intensities. nepjol.info For this compound, computational vibrational spectroscopy can predict the characteristic stretching and bending frequencies associated with the alkyne group (C≡C and ≡C-H), as well as the vibrations of the long alkyl chains. Comparing predicted spectra with experimental IR and Raman data can help confirm the structure of synthesized this compound and identify the presence of specific functional groups. idosr.orgunige.ch The accuracy of these predictions depends on the level of theory and basis set used in the calculations. libretexts.org

Electronic Absorption Spectrum Prediction

Predicting the electronic absorption spectrum, typically in the UV-Vis range, involves calculating the energies of electronic transitions from the ground state to excited states. idosr.org Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. researchgate.netrepositorioinstitucional.mx For this compound, the electronic transitions would primarily involve the π electrons of the triple bond. The predicted UV-Vis spectrum would show absorption bands at specific wavelengths corresponding to these transitions. libretexts.org The position and intensity of these bands can be influenced by the molecular structure and any conjugation present. While specific predicted spectra for this compound were not found, computational studies on similar organic molecules containing alkyne moieties demonstrate the applicability of TD-DFT for such predictions. researchgate.netornl.gov

Future Directions and Emerging Research Areas

Applications in Advanced Catalysis Development

Catalysis is fundamental to chemical synthesis and industrial processes, with ongoing research focused on developing more efficient, selective, and sustainable catalytic systems. nih.gov, mdpi.com Advanced catalysis often involves the design of new ligands, supports, or pre-catalysts. Compounds structurally related to 9-Nonadecyne, such as 9-nonadecyn-1-ol, have been explored in selective hydrogenation reactions, indicating the relevance of this structural motif in catalytic contexts. The alkyne functionality in this compound can serve as a reactive handle for anchoring catalytic species onto supports or for incorporating into complex ligand structures. The long hydrocarbon chain can influence the solubility and accessibility of the catalyst, potentially impacting its activity and selectivity in different reaction environments, including heterogeneous or phase-transfer catalysis. researchgate.net Future work may investigate the use of this compound or its functionalized derivatives as components in the development of novel homogeneous or heterogeneous catalysts, particularly for reactions where the alkyne or the long aliphatic chain can play a beneficial role in substrate interaction or catalyst stability.

Bio-Inspired Synthesis and Functionalization Using this compound Scaffolds

Bio-inspired synthesis draws inspiration from biological systems and processes to create new materials and methodologies, often focusing on mild conditions and self-assembly. researchgate.net, mdpi.com, espublisher.com While biological systems typically involve complex biomolecules, the principles of bio-inspiration can be applied to synthetic molecules. This compound, while not a natural product in this context, could potentially be utilized as a synthetic scaffold or building block in bio-inspired approaches. Its alkyne group provides a site for facile functionalization, for instance, through click chemistry, to attach biomimetic moieties or to link with other molecules to form larger, more complex structures. mdpi.com The long hydrocarbon chain could mimic the hydrophobic segments of lipids, potentially influencing the self-assembly of hybrid bio-inspired structures or facilitating interactions with biological interfaces. Future research could explore the incorporation of this compound into synthetic systems designed to mimic biological structures or functions, such as artificial membranes, self-assembling peptides, or drug delivery systems, by leveraging its structural features for controlled assembly and functionalization.

Development of Novel Materials with Tunable Properties Derived from this compound

The development of novel materials with tailored properties is a key area of research, encompassing polymers, composites, and nanomaterials. fiveable.me, ntt-review.jp, researchgate.net The incorporation of specific molecular structures can significantly influence material properties. This compound has shown promise in this area, particularly in the functionalization of carbon nanotubes. The addition of this compound groups to single-walled carbon nanotubes has been shown to improve their solubility and dispersion in organic solvents, which is a critical challenge for utilizing carbon nanotubes in various applications. researchgate.net, researchgate.net This functionalization highlights the ability of this compound to modify the surface properties of materials and enhance their processability. researchgate.net, rice.edu The alkyne group also allows for further chemical modifications, enabling the grafting of polymers or other functional molecules onto this compound-modified surfaces, thereby tuning the material's properties for specific applications. Future research will likely continue to explore the use of this compound as a modifier for nanomaterials and as a monomer or building block for the synthesis of new polymers and composite materials with enhanced or novel characteristics, such as improved solubility, thermal stability, or mechanical strength.

Q & A

Q. What protocols ensure reproducibility in this compound synthesis across labs?

Q. How can researchers ethically address discrepancies between their findings and prior literature?

- Methodological Answer: Conduct a systematic review to contextualize results. Use citation tools like Zotero to track sources. Engage in peer discussions at conferences or preprint comments. If contradictions persist, publish a correspondence article with robust evidence, avoiding ad hominem critiques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.